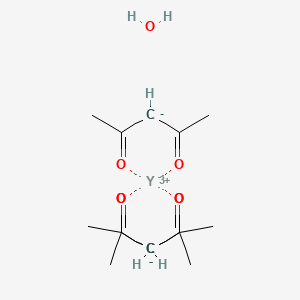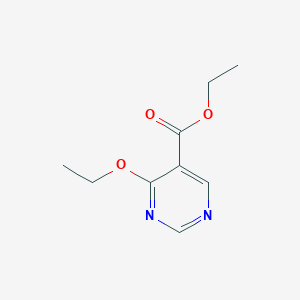
Tris(acetylacetonato)yttriumhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetylacetonato)yttriumhydrate is a coordination compound where yttrium is bonded to three acetylacetonate ligands and water molecules. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonato)yttriumhydrate typically involves the reaction of yttrium salts (such as yttrium chloride) with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as: [ \text{YCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Y(C}_5\text{H}_7\text{O}_2)_3 + \text{By-products} ]
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the yttrium center may change its oxidation state.
Reduction: The compound can also participate in reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxides, while substitution reactions can produce a variety of yttrium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(acetylacetonato)yttriumhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of yttrium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in radiotherapy for cancer treatment.
Industry: It is utilized in the production of advanced materials, including ceramics and phosphors for display technologies.
Mecanismo De Acción
The mechanism by which Tris(acetylacetonato)yttriumhydrate exerts its effects is largely dependent on its ability to coordinate with other molecules. The acetylacetonate ligands provide a stable environment for the yttrium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include coordination with other metal ions, interaction with organic substrates, and participation in catalytic cycles.
Comparación Con Compuestos Similares
- Tris(acetylacetonato)aluminum
- Tris(acetylacetonato)iron
- Tris(acetylacetonato)manganese
Comparison: Tris(acetylacetonato)yttriumhydrate is unique due to the specific properties of yttrium, such as its larger ionic radius and different electronic configuration compared to other metals like aluminum, iron, and manganese. These differences result in distinct reactivity patterns and applications. For instance, yttrium complexes are often more stable and can be used in high-temperature applications, whereas iron and manganese complexes may be more reactive and suitable for catalytic processes.
Propiedades
Fórmula molecular |
C15H23O7Y |
|---|---|
Peso molecular |
404.24 g/mol |
Nombre IUPAC |
pentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
Clave InChI |
AAZLWXPKXYEVQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)






